molecular formula C7H5ClN2O B581655 5-Chlorobenzo[d]oxazol-7-amine CAS No. 1225672-06-9

5-Chlorobenzo[d]oxazol-7-amine

Cat. No. B581655
CAS RN: 1225672-06-9
M. Wt: 168.58
InChI Key: UWOAUZQKSVKKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorobenzo[d]oxazol-7-amine is a chemical compound with the molecular formula C7H5ClN2O . It is an isomer, meaning it can exist in different forms that have the same chemical formula but different structural arrangements .


Synthesis Analysis

The synthesis of oxazole derivatives, such as this compound, has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoxazole ring substituted with a chlorine atom and an amine group . The InChI key for this compound is UWOAUZQKSVKKEI-UHFFFAOYSA-N .


Chemical Reactions Analysis

Oxazoles, such as this compound, have been found to undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity . They can also undergo [2 + 2 + 1] annulation with terminal alkynes, nitriles, and oxygen atoms .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Benzoxazoles and their derivatives are crucial in medicinal chemistry due to their pharmacological activities. They are involved in the synthesis of compounds with anti-cancer, antimicrobial, anti-inflammatory, and antiviral properties. Microwave-assisted synthesis techniques have enhanced the diversity and efficiency of producing benzoxazole derivatives, highlighting the importance of these compounds in pharmaceutical research and development (Özil & Menteşe, 2020).

Material Science Applications

  • Benzoxazoles are also significant in material science, where their derivatives are utilized for their unique properties. The review by Özil and Menteşe (2020) indicates their application in dyestuff, polymer industries, agrochemicals, and optical brighteners, demonstrating the versatility and importance of benzoxazole derivatives in various industrial applications.

Agricultural Applications

  • In agriculture, amino-1,2,4-triazoles, a class of compounds related to benzoxazoles, are used as the basic raw material for producing plant protection products, including various insecticides, fungicides, and growth regulators. This underscores the significance of nitrogen-containing heterocycles in the development of agricultural products aimed at enhancing crop yield and protection against pests (Nazarov et al., 2021).

Environmental and Catalysis Research

  • Advanced oxidation processes have been studied for the degradation of nitrogen-containing hazardous compounds, which include structures similar to 5-Chlorobenzo[d]oxazol-7-amine. These studies are crucial for environmental protection, aiming to develop effective methods for removing toxic compounds from water and soil (Bhat & Gogate, 2021).

Safety and Hazards

The safety data sheet (SDS) for 5-Chlorobenzo[d]oxazol-7-amine can be viewed and downloaded for free at Echemi.com . The SDS includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Future Directions

Oxazole derivatives, such as 5-Chlorobenzo[d]oxazol-7-amine, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions in the study of this compound and similar compounds may involve further exploration of their synthesis, biological activities, and potential applications in medicine.

properties

IUPAC Name

5-chloro-1,3-benzoxazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOAUZQKSVKKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)OC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745102
Record name 5-Chloro-1,3-benzoxazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1225672-06-9
Record name 5-Chloro-1,3-benzoxazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.